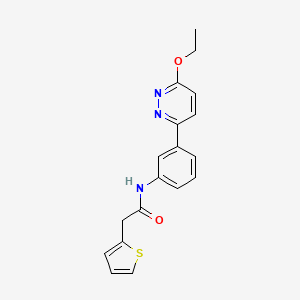

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with an ethoxy group at the 6-position, linked to a phenyl ring at the 3-position. The acetamide moiety is further functionalized with a thiophene-2-yl group. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-18-9-8-16(20-21-18)13-5-3-6-14(11-13)19-17(22)12-15-7-4-10-24-15/h3-11H,2,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKDBRSKGQDPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

- Molecular Formula: CHNOS

- Molecular Weight: 339.41 g/mol

- CAS Number: 899954-47-3

The compound is primarily recognized for its role as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E (PGE), which is implicated in various pathological conditions, including cancer and inflammation. The inhibition of mPGES-1 can lead to reduced levels of PGE, thereby affecting tumor progression and inflammatory responses.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties across various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | >10 | Induces apoptosis through caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest in G0/G1 phase |

In a study, the compound induced apoptosis in MCF-7 cells at concentrations above 10 µM, activating caspase pathways that lead to cell cycle arrest and subsequent cell death.

Inhibition of mPGES-1

The compound has been identified as a potent inhibitor of mPGES-1, with studies reporting low micromolar IC values against this target. The inhibition of mPGES-1 is particularly relevant in the context of cancer therapy due to its role in promoting tumor growth and survival through PGE .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains:

| Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The results indicated moderate efficacy against common bacterial strains, suggesting potential applications in antimicrobial therapy.

Structural Requirements for Activity

Further investigations into the structure–activity relationship (SAR) revealed that modifications to the thiophene and pyridazine moieties could enhance biological activity. This highlights the importance of chemical diversity in developing more potent derivatives .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its pyridazine-thiophene-acetamide architecture. Below is a comparative analysis with structurally related acetamides:

Key Findings from Comparative Analysis:

Bioactivity Trends :

- Triazole derivatives () exhibit enhanced enzyme inhibition due to electron-deficient aromatic systems (e.g., fluorophenyl groups) .

- Thiazole/benzothiazole analogs () show robust intermolecular interactions (e.g., hydrogen bonds), critical for crystallinity and stability .

- Thiophene-containing compounds (target compound, ) may exhibit improved binding to hydrophobic pockets in biological targets due to thiophene’s aromaticity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and : activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 3-(6-ethoxypyridazin-3-yl)aniline .

- In contrast, triazole derivatives () require multi-step functionalization of 3-acetylthiophen-2-amine, increasing synthetic complexity .

Physicochemical Properties :

- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy or sulfonyl substituents .

- Solubility : Thiophene and pyridazine moieties may reduce aqueous solubility relative to polar sulfonyl or phthalimido groups () .

Recommended Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.